(S)-Methyl 2-aminobutanoate hydrochloride
CAS No.: 56545-22-3
Cat. No.: VC0118612
Molecular Formula: C5H12ClNO2
Molecular Weight: 153.606
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56545-22-3 |
---|---|
Molecular Formula | C5H12ClNO2 |
Molecular Weight | 153.606 |
IUPAC Name | methyl (2S)-2-aminobutanoate;hydrochloride |
Standard InChI | InChI=1S/C5H11NO2.ClH/c1-3-4(6)5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1 |
Standard InChI Key | AHAQQEGUPULIOZ-WCCKRBBISA-N |
SMILES | CCC(C(=O)OC)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Properties
(S)-Methyl 2-aminobutanoate hydrochloride is a chiral amino acid derivative with the molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol . Its CAS number is 56545-22-3, and it exists as a white crystalline solid with a melting point of 116–117°C .
Key Structural Features
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₅H₁₂ClNO₂ | |
Molecular Weight | 153.61 g/mol | |
Melting Point | 116–117°C | |
Chirality | (S)-configuration at C2 | |
Solubility | Water-soluble |
The compound’s chirality is critical, as its (S)-configuration distinguishes it from the (R)-enantiomer (CAS 85774-09-0) .
Synonyms and Nomenclature
Common synonyms include L-2-Aminobutyric Acid Methyl Ester Hydrochloride and H-ABU-OME HCl . Its IUPAC name is (S)-2-aminobutanoate hydrochloride, reflecting its stereochemistry and functional groups .
Synthesis and Manufacturing
Synthetic Pathways
While specific synthesis protocols are proprietary, the compound is typically prepared via asymmetric synthesis or resolution of racemic mixtures. Key steps involve:
-
Amino acid esterification: Reacting (S)-2-aminobutanoic acid with methanol under acidic conditions.
-
Chiral resolution: Using chiral chromatography or enzymatic methods to isolate the (S)-enantiomer.
The (S)-configuration is preserved through controlled reaction conditions .
Industrial Production
Commercially, (S)-Methyl 2-aminobutanoate hydrochloride is synthesized in multi-step processes involving:
-
Esterification: Formation of methyl esters from amino acids.
-
Salt formation: Reaction with hydrochloric acid to yield the hydrochloride salt .
Physical and Chemical Properties
Solubility and Thermal Stability
The compound is highly soluble in water and stable at room temperature . Storage conditions typically recommend ambient temperatures (20–25°C) to prevent degradation .
Thermal and Solubility Data
Property | Value/Description | Source |
---|---|---|
Solubility in Water | >100 mg/mL (highly soluble) | |
Storage Temperature | Room temperature (20–25°C) | |
Hygroscopicity | Not reported; handle in dry conditions |
Chirality and Optical Activity
The (S)-configuration is confirmed via polarimetry or X-ray crystallography. Its optical activity is critical for applications in asymmetric catalysis or drug development .
Applications in Research and Industry
Chiral Building Block in Organic Synthesis
(S)-Methyl 2-aminobutanoate hydrochloride serves as a precursor for synthesizing:
-
Pharmaceuticals: Enantiomerically pure drugs targeting neurological disorders.
-
Enzyme Inhibitors: Compounds with stereospecific binding to enzymes .
Example Applications
Application | Description | Source |
---|---|---|
Drug Synthesis | Intermediate for anticonvulsants or antidepressants | |
Peptide Synthesis | Component in chiral peptide sequences | |
Catalysis | Ligand for asymmetric catalytic reactions |
Role in Biological Systems
While direct biological activity is limited, the compound’s derivatives may interact with GABA receptors or neurotransmitter systems, though further research is needed .
Hazard Class | Code | Precautions | Source |
---|---|---|---|
Skin Irritation | H315 | Wear gloves, avoid contact | |
Eye Irritation | H319 | Use goggles, flush with water | |
Respiratory Irritation | H335 | Work in ventilated areas |
Research Findings and Future Directions
Challenges and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume